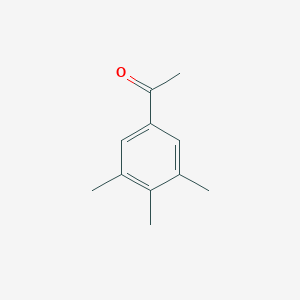

1-(3,4,5-Trimethylphenyl)ethanone

描述

1-(3,4,5-Trimethylphenyl)ethanone is an aromatic ketone with the molecular formula C₁₁H₁₄O, featuring a phenyl ring substituted with three methyl groups at the 3-, 4-, and 5-positions and an acetyl group (-COCH₃) at the 1-position. This compound is part of the acetophenone family, where steric and electronic effects of substituents significantly influence its physicochemical properties and reactivity.

属性

CAS 编号 |

2047-21-4 |

|---|---|

分子式 |

C11H14O |

分子量 |

162.23 g/mol |

IUPAC 名称 |

1-(3,4,5-trimethylphenyl)ethanone |

InChI |

InChI=1S/C11H14O/c1-7-5-11(10(4)12)6-8(2)9(7)3/h5-6H,1-4H3 |

InChI 键 |

GTJJJBGBQYTRFV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C)C)C(=O)C |

规范 SMILES |

CC1=CC(=CC(=C1C)C)C(=O)C |

其他CAS编号 |

2047-21-4 |

产品来源 |

United States |

科学研究应用

Chemical Properties and Structure

1-(3,4,5-Trimethylphenyl)ethanone has the following chemical characteristics:

- Molecular Formula : C11H14O

- Molecular Weight : 162.23 g/mol

- IUPAC Name : this compound

- Structure : The compound features a ketone functional group attached to a phenyl ring that is heavily substituted with three methyl groups at the 3, 4, and 5 positions.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Electrophilic Aromatic Substitution : The presence of multiple methyl groups enhances the reactivity of the aromatic ring, making it a suitable substrate for further functionalization.

- Nucleophilic Addition Reactions : The ketone group can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.

| Reaction Type | Description |

|---|---|

| Electrophilic Substitution | Reacts with electrophiles to form substituted products |

| Nucleophilic Addition | Forms alcohols or other compounds upon nucleophilic attack |

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains. For instance, it has been tested against Gram-positive bacteria with promising results.

- Anti-inflammatory Effects : In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines.

- Antitumor Potential : Preliminary investigations indicate that it may inhibit cancer cell proliferation, warranting further exploration into its anticancer properties.

Industrial Applications

In addition to its use in academic research, this compound finds applications in various industrial sectors:

- Flavor and Fragrance Industry : It is utilized as a key ingredient in perfumes and scented products due to its pleasant aroma.

- Chemical Manufacturing : This compound acts as an intermediate in the production of specialty chemicals and other industrial compounds.

Study 1: Antimicrobial Activity Assessment

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) was determined through serial dilution methods. Results indicated significant antimicrobial activity at concentrations as low as 10 µg/mL.

Study 2: Anti-inflammatory Mechanism Investigation

In vitro experiments were conducted using macrophage cell lines treated with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cytokine production. This suggests potential therapeutic applications for inflammatory diseases.

相似化合物的比较

Table 1: Substituent Position Effects on Reduction Yields

| Compound | Substituent Positions | Reduction Yield (NaBH₄) | Reduction Yield (MgO, 673 K) | |

|---|---|---|---|---|

| 1-(2,4,6-Trimethylphenyl)ethanone | 2,4,6 | 12% | 22% | |

| This compound | 3,4,5 | Not reported | Not reported |

Substituent Type: Methyl vs. Isopropyl Groups

Replacing methyl with bulkier isopropyl groups drastically impacts reactivity. For example:

- This suggests that this compound would exhibit intermediate reactivity between methyl and isopropyl derivatives due to its meta-substitution pattern, which likely balances steric and electronic effects.

Table 2: Steric Effects of Substituents on Reducibility

| Compound | Substituent Type | Reducibility (NaBH₄) | |

|---|---|---|---|

| 1-(2,4,6-Trimethylphenyl)ethanone | Methyl | Partial (12% yield) | |

| 1-(2,4,6-Triisopropylphenyl)ethanone | Isopropyl | Not reducible |

Electronic Effects: Methyl vs. Methoxy Substituents

Electron-donating groups like methoxy (-OCH₃) alter electronic properties compared to methyl (-CH₃):

- In contrast, methyl groups donate electrons inductively but lack resonance effects. This difference may influence reaction pathways, such as nucleophilic additions or reductions.

Table 3: Electronic Effects of Substituents

| Compound | Substituent Type | Key Electronic Effect |

|---|---|---|

| This compound | Methyl | Inductive electron donation |

| 1-(3,4,5-Trimethoxyphenyl)ethanone | Methoxy | Resonance electron donation |

常见问题

Q. What are the standard synthetic routes for 1-(3,4,5-Trimethylphenyl)ethanone in academic laboratories?

The primary method involves Friedel-Crafts acylation , where 3,4,5-trimethylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This approach leverages the electron-donating methyl groups to enhance electrophilic substitution at the para position. Reaction conditions (temperature, solvent polarity, and catalyst stoichiometry) must be optimized to mitigate steric hindrance from the trimethyl substituents . For purification, column chromatography or recrystallization in non-polar solvents is recommended.

Q. Which analytical techniques are most effective for characterizing this compound?

- Gas Chromatography (GC): Use a non-polar column (e.g., VF-5MS) for determining purity and boiling point (predicted ~493 K based on analogous compounds) .

- Mass Spectrometry (MS): Electron ionization (EI) at 70 eV provides fragmentation patterns to confirm molecular structure .

- Infrared (IR) Spectroscopy: Key peaks include C=O stretch (~1680 cm⁻¹) and aromatic C-H bending (~830 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

The 3,4,5-trimethylphenyl group imposes steric and electronic constraints. For bromination, use N-bromosuccinimide (NBS) under radical conditions to target the α-position of the ketone. Evidence from antiarrhythmic drug synthesis shows bromination at the ethanone’s α-carbon, followed by azide substitution (NaN₃) and reductive amination (NaCNBH₃) to introduce aminoalkyl groups . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. What methodologies are suitable for evaluating the biological activity of derivatives of this compound?

- ADMET Studies: Use tools like SWISS ADME to predict Lipinski’s rule compliance, bioavailability, and toxicity. For example, derivatives with hydroxyl or methoxy groups may exhibit improved solubility but reduced membrane permeability .

- Molecular Docking: Employ software (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., tubulin for anticancer activity). A study on a related ethanone showed strong binding with cyclooxygenase-2 (COX-2) via hydrogen bonding and hydrophobic interactions .

Q. How can computational chemistry enhance the understanding of this compound’s properties?

- Density Functional Theory (DFT): Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and stability. The Colle-Salvetti correlation-energy method is validated for aromatic ketones .

- Quantitative Structure-Property Relationship (QSPR): Train neural networks on datasets (e.g., CC-DPS) to correlate substituent effects with physicochemical properties like logP or melting point .

Q. What contradictions exist in reported thermodynamic data, and how should they be resolved?

Boiling points for analogous ethanones vary by up to 20 K across studies due to differences in measurement techniques (e.g., dynamic vs. static methods). Standardize measurements using NIST-recommended protocols (e.g., differential scanning calorimetry) and cross-validate with GC retention indices .

Q. What strategies optimize yields in multi-step syntheses involving this compound?

- Microwave-Assisted Synthesis: Reduces reaction time for steps like aldol condensation (e.g., reacting with benzaldehyde under basic conditions) .

- Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve acylation efficiency. Evidence from quinoxaline derivative synthesis shows NaOH in methanol facilitates Claisen-Schmidt condensations with >40% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。